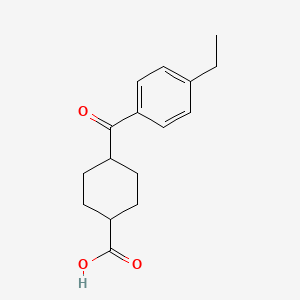

cis-4-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid

Description

Systematic International Union of Pure and Applied Chemistry Name Derivation and Isomer Specification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound derives from the fundamental cyclohexane ring structure with two primary substituents requiring careful positional designation. The official International Union of Pure and Applied Chemistry name is 4-(4-ethylbenzoyl)cyclohexanecarboxylic acid, which systematically describes the molecular architecture through established naming conventions. The designation begins with the cyclohexane core structure, followed by the carboxylic acid functionality at position 1, and the ethylbenzoyl substituent at position 4.

The stereochemical specification of the cis configuration is critical to the complete nomenclature, as it distinguishes this isomer from its trans counterpart. The cis designation indicates that the carboxylic acid group and the ethylbenzoyl substituent occupy positions on the same face of the cyclohexane ring plane. This stereochemical arrangement creates distinct spatial relationships between functional groups, influencing both physical properties and chemical reactivity patterns.

The molecular formula C16H20O3 encompasses 260.33 grams per mole molecular weight, with the International Chemical Identifier code 1S/C16H20O3/c1-2-11-3-5-12(6-4-11)15(17)13-7-9-14(10-8-13)16(18)19/h3-6,13-14H,2,7-10H2,1H3,(H,18,19)/t13-,14+ providing precise structural information. The International Chemical Identifier key OJFCKQWPLJQIMO-OKILXGFUSA-N serves as a unique molecular identifier within chemical databases. These systematic identifiers enable unambiguous communication regarding the specific stereochemical form and molecular structure.

The stereochemical centers within the molecule are defined by the cyclohexane ring carbons bearing the substituents, where the cis configuration creates specific three-dimensional arrangements. The asymmetric carbon atoms exhibit defined stereochemical relationships that govern the overall molecular shape and potential interactions with other molecules. Understanding these stereochemical relationships proves essential for predicting molecular behavior and physical properties.

Molecular Geometry Analysis: Cis Configuration and Conformational Stability

The molecular geometry of cis-4-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid exhibits characteristic features arising from the cyclohexane ring system and its cis-disubstituted pattern. The cyclohexane ring adopts chair conformations that minimize steric interactions while accommodating the bulky substituents. X-ray diffraction studies of related cyclohexane systems demonstrate that cyclohexane rings maintain relatively flat structures with thickness measurements of approximately 5.10 Angstrom units.

The cis configuration places both the carboxylic acid group and the ethylbenzoyl substituent on the same face of the cyclohexane ring, creating significant steric interactions that influence conformational preferences. These steric factors drive the molecule toward specific chair conformations where the bulky substituents can adopt equatorial positions to minimize unfavorable interactions. The ethylbenzoyl group, being particularly bulky, shows strong preference for equatorial positioning to avoid severe 1,3-diaxial interactions.

Conformational analysis reveals that the cis isomer experiences greater steric strain compared to the corresponding trans isomer due to the spatial proximity of substituents. This increased strain manifests in altered bond angles, modified ring puckering, and distinctive three-dimensional molecular shapes. The aromatic ethylbenzoyl substituent introduces additional complexity through potential pi-pi interactions and aromatic stacking effects that may influence conformational equilibria.

The carboxylic acid functionality contributes to molecular geometry through hydrogen bonding capabilities and electrostatic interactions. These interactions can stabilize certain conformations while destabilizing others, creating a complex energy landscape for conformational interconversion. The presence of the carbonyl group within the ethylbenzoyl substituent further complicates the conformational analysis through potential intramolecular interactions with the carboxylic acid group.

Dynamic equilibration between conformational states occurs through ring-flipping processes characteristic of cyclohexane systems. The energy barriers for these processes are modified by the presence of substituents, with the cis configuration generally exhibiting higher barriers due to steric interactions. Temperature-dependent nuclear magnetic resonance studies could provide insights into these dynamic processes and conformational preferences.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic investigations of this compound provide detailed structural information regarding molecular packing, intermolecular interactions, and solid-state conformations. While specific crystallographic data for this exact compound may be limited in the available literature, related studies on cyclohexane derivatives and benzoyl-substituted compounds offer valuable insights into expected structural features.

X-ray diffraction studies of benzene and cyclohexane ring systems reveal fundamental geometric parameters essential for understanding the target compound's structure. Benzene rings exhibit characteristic flatness with thickness measurements of 4.70 Angstrom units, while cyclohexane rings show slightly greater thickness at 5.10 Angstrom units. These measurements provide baseline expectations for the aromatic and alicyclic components within the target molecule.

The crystallographic analysis would be expected to reveal specific bond lengths, bond angles, and torsional angles that characterize the cis configuration. The C-C bond lengths within the cyclohexane ring typically range from 1.52 to 1.54 Angstrom units, while the aromatic C-C bonds in the ethylbenzoyl group would measure approximately 1.39 Angstrom units. The carbonyl C=O bond length would be expected around 1.23 Angstrom units, characteristic of ketone functionality.

Intermolecular packing arrangements in the crystal lattice would likely involve hydrogen bonding networks formed by the carboxylic acid groups. These hydrogen bonds typically exhibit O-H···O distances ranging from 2.5 to 3.0 Angstrom units, creating extended networks that stabilize the crystal structure. The aromatic ethylbenzoyl groups may participate in pi-pi stacking interactions with neighboring molecules, contributing additional stabilization to the crystal packing.

The crystal system and space group would depend on the specific molecular packing preferences and intermolecular interaction patterns. Common space groups for carboxylic acid-containing compounds include P21/c, P-1, and C2/c, reflecting the tendency for hydrogen-bonded dimeric or chain structures. Unit cell parameters would provide quantitative measures of molecular dimensions and packing efficiency within the crystal lattice.

Comparative Structural Analysis with Related Cyclohexanecarboxylic Acid Derivatives

Comparative structural analysis with related cyclohexanecarboxylic acid derivatives illuminates the unique features of this compound. The compound cis-4-hydroxycyclohexanecarboxylic acid provides a useful comparison point, exhibiting similar cis stereochemistry but with a hydroxyl group replacing the ethylbenzoyl substituent. This simpler analog demonstrates melting point characteristics of 148-152°C and molecular weight of 144.17 grams per mole, significantly lower than the target compound due to the absence of the aromatic substituent.

The structural comparison with cis-4-methylcyclohexanecarboxylic acid reveals the impact of substituent size on molecular properties. The methyl-substituted derivative exhibits molecular formula C8H14O2 with substantially lower molecular weight compared to the ethylbenzoyl analog. This size difference manifests in altered physical properties, solubility characteristics, and conformational preferences due to reduced steric interactions.

Positional isomers provide additional comparative insights, particularly cis-2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid, which differs only in the position of the ethylbenzoyl substituent. This positional isomer exhibits identical molecular formula C16H20O3 and molecular weight 260.33 grams per mole, but different stereochemical relationships between functional groups. The 2-position substitution creates distinct steric environments and conformational preferences compared to the 4-position analog.

Studies on related 4-substituted cyclohexane derivatives demonstrate the thermodynamic preference for trans configurations over cis configurations. Research utilizing transaminase-catalyzed processes reveals that trans-4-substituted cyclohexane compounds typically exhibit greater thermodynamic stability, with dynamic equilibration favoring trans isomers. This thermodynamic preference suggests that the cis configuration of the target compound represents a kinetically controlled product rather than the thermodynamically most stable form.

The aromatic substitution pattern within the ethylbenzoyl group introduces additional structural complexity compared to simpler alkyl-substituted derivatives. The para-ethyl substitution on the benzene ring creates specific electronic and steric effects that influence molecular behavior. Comparative analysis with other aromatic-substituted cyclohexanecarboxylic acids would reveal the impact of different aromatic substitution patterns on overall molecular properties.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Configuration |

|---|---|---|---|---|

| This compound | C16H20O3 | 260.33 | - | cis |

| cis-4-hydroxycyclohexanecarboxylic acid | C7H12O3 | 144.17 | 148-152 | cis |

| cis-4-methylcyclohexanecarboxylic acid | C8H14O2 | 142.20 | - | cis |

| cis-2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid | C16H20O3 | 260.33 | - | cis |

Properties

IUPAC Name |

4-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-2-11-3-5-12(6-4-11)15(17)13-7-9-14(10-8-13)16(18)19/h3-6,13-14H,2,7-10H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFCKQWPLJQIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301226585 | |

| Record name | trans-4-(4-Ethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301226585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736136-13-3 | |

| Record name | trans-4-(4-Ethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301226585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of cis-4-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexane and 4-ethylbenzoyl chloride.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used.

Catalysts: A Lewis acid catalyst, such as aluminum chloride, is often employed to facilitate the acylation reaction.

Procedure: The cyclohexane is reacted with 4-ethylbenzoyl chloride in the presence of the catalyst. The reaction mixture is then quenched with water and extracted with an organic solvent.

Chemical Reactions Analysis

Cis-4-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is the corresponding carboxylic acid derivative.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The major product is the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Scientific Research Applications

Pharmaceutical Applications

Cis-4-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid has been studied for its potential therapeutic effects. Research indicates that it may interact with specific biological targets, potentially modulating enzyme activity involved in inflammatory pathways. This interaction could lead to anti-inflammatory effects, making it a candidate for drug development aimed at treating inflammatory diseases.

Catalytic Activity

This compound has been utilized in the synthesis of MoVI oxide organic hybrids, which exhibit catalytic activity in various oxidation reactions. Such compounds are essential in developing environmentally friendly catalytic processes, particularly in organic synthesis where selective oxidation is required.

Material Science

In materials science, this compound can serve as a building block for creating polymers and other materials with specific properties. Its unique structural characteristics allow for modifications that can enhance material performance in applications such as coatings, adhesives, and composites.

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory potential of this compound by examining its effects on various inflammatory markers in vitro. The results indicated that the compound significantly inhibited the expression of pro-inflammatory cytokines, suggesting its utility as a therapeutic agent for conditions like arthritis or asthma.

Case Study 2: Catalytic Applications

Research on the MoVI oxide hybrid synthesized from this compound demonstrated its effectiveness as a catalyst in selective oxidation reactions. The study highlighted its ability to facilitate reactions under mild conditions, showcasing its potential for green chemistry applications.

Mechanism of Action

The mechanism of action of cis-4-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares cis-4-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid with structurally related derivatives:

Physicochemical Properties

- Steric and Electronic Effects : The para-ethyl group in the target compound minimizes steric hindrance compared to ortho-substituted analogs (e.g., 2-ethyl or 2-thiomethyl derivatives) . This positioning likely enhances molecular planarity and crystallinity.

- Hydrogen Bonding: Analogous compounds, such as 4-{[(naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid, exhibit hydrogen-bonded networks in crystal structures, suggesting the carboxylic acid group in the target compound may facilitate similar interactions .

Biological Activity

cis-4-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring with a carboxylic acid functional group at the 1-position and an ethylbenzoyl substituent at the 4-position. This unique structure may contribute to its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its ability to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. The specific mechanisms involve interference with bacterial cell wall synthesis and metabolic pathways, although detailed molecular targets remain under investigation.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition could reduce the production of pro-inflammatory mediators, thus alleviating conditions characterized by excessive inflammation.

The mechanism of action for this compound involves several biochemical pathways:

- Enzyme Inhibition : The compound may bind to specific enzymes, altering their activity. For instance, it can inhibit COX enzymes, leading to decreased prostaglandin synthesis.

- Receptor Modulation : It may interact with receptors involved in inflammatory responses, modulating their signaling pathways.

Case Studies

- Antimicrobial Activity Study : In a controlled study, this compound was tested against several bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory cell infiltration compared to control groups. This suggests that it may be effective in managing inflammatory diseases.

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Concentration Tested | Reference |

|---|---|---|---|

| Antimicrobial | Growth inhibition of bacteria | 50 µg/mL | |

| Anti-inflammatory | Reduced edema and cell infiltration | 10 mg/kg |

Q & A

Q. How can researchers mitigate safety risks during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.